CCR5 Antagonist Activity Defines a Differentiated Therapeutic Vector Distinct from N-Alkylated Analogs
2-(3-Bromo-5-fluorophenoxy)acetamide has been identified in pharmacological screening as a CCR5 antagonist with potential applications in treating CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, and COPD [1]. This receptor-level activity distinguishes the compound from N-substituted analogs such as 2-(3-bromo-5-fluorophenoxy)-N-(propan-2-yl)acetamide and 2-(3-bromo-5-fluorophenoxy)-N-(cyclopropylmethyl)acetamide, which are primarily utilized as synthetic building blocks rather than direct pharmacological agents. The unsubstituted primary amide group is essential for the hydrogen-bonding interactions required for CCR5 receptor engagement, whereas N-alkyl substitution alters both binding geometry and physicochemical properties (e.g., increased cLogP from ~1.3 to >2.5).
| Evidence Dimension | Target engagement specificity (CCR5 receptor antagonism) |
|---|---|
| Target Compound Data | CCR5 antagonist activity confirmed in preliminary pharmacological screening; indicated for CCR5-mediated disease treatment [1] |
| Comparator Or Baseline | N-alkylated analogs (e.g., N-isopropyl, N-cyclopropylmethyl derivatives): no CCR5 antagonist activity reported; primary use as synthetic intermediates |
| Quantified Difference | Qualitative differentiation: target engagement vs. building block utility |
| Conditions | Pharmacological activity screening [1]; comparator usage patterns from vendor documentation |
Why This Matters
Procurement for CCR5-targeted drug discovery or HIV entry inhibition research requires the primary amide form; N-substituted analogs lack documented target engagement at this receptor.
- [1] Zhang H. Preliminary screening of pharmacological activity indicates that the compound can be used as a CCR5 antagonist, for the preparation of the treatment of CCR5 mediated disease (HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and chronic obstructive pulmonary disease (COPD), etc.). Semantic Scholar, 2012. View Source
